tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt
Overview
Description
tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt: is a chemical compound with the molecular formula C28H25F9O6S2 and a molecular weight of 692.61 g/mol . This compound is known for its application in photolithography as a photoacid generator, which is crucial in the production of microelectronic devices .
Preparation Methods
The synthesis of tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt involves multiple steps. The general synthetic route includes the reaction of tert-butyl 2-bromoacetate with 4-(diphenylsulphonium)phenol in the presence of a base to form the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane and bases like potassium carbonate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonium group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulphonium center.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt is widely used in scientific research, particularly in the field of photolithography. It serves as a photoacid generator, which is essential in the development of photoresists for microelectronic device fabrication . Additionally, it has applications in proteomics research as a biochemical tool .
Mechanism of Action
The mechanism of action of tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt involves the generation of acid upon exposure to light. The sulphonium group undergoes photolysis, releasing a proton and forming a sulfonium ion. This acid generation is crucial in the photolithographic process, where it catalyzes the solubility change in the photoresist material .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt include:
tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, triflate salt: This compound has a similar structure but with a triflate counterion instead of a nonaflate ion.
tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, tosylate salt: Another similar compound with a tosylate counterion.
The uniqueness of this compound lies in its specific application in photolithography and its ability to generate acid efficiently upon exposure to light .
Properties
IUPAC Name |
[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenyl]-diphenylsulfanium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25O3S.C4HF9O3S/c1-24(2,3)27-23(25)18-26-19-14-16-22(17-15-19)28(20-10-6-4-7-11-20)21-12-8-5-9-13-21;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h4-17H,18H2,1-3H3;(H,14,15,16)/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJXWNMBTQGAFT-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F9O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622114 | |
Record name | [4-(2-tert-Butoxy-2-oxoethoxy)phenyl](diphenyl)sulfanium nonafluorobutane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857285-80-4 | |
Record name | [4-(2-tert-Butoxy-2-oxoethoxy)phenyl](diphenyl)sulfanium nonafluorobutane-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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